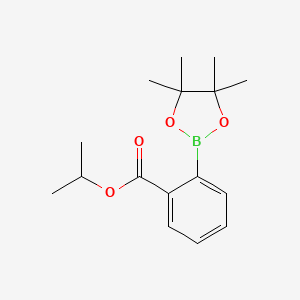

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with an isopropyl ester group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group, which facilitates carbon-carbon bond formation in organic synthesis . Its structure combines steric protection from the tetramethyl dioxaborolane ring with the hydrolytic stability of the isopropyl ester, making it advantageous for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

propan-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-11(2)19-14(18)12-9-7-8-10-13(12)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUUGOKNFKTYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Protocol

This method utilizes iridium catalysts to directly functionalize the ortho position of isopropyl benzoate via C–H activation. Key steps include:

-

Catalyst Preparation : [Ir(OMe)(COD)]₂ (1.5 mol%) and a Si,S-chelate ligand (3 mol%) are pre-stirred in 2-methyltetrahydrofuran (2-Me-THF) at 80°C for 1 hour.

-

Substrate Addition : Isopropyl benzoate (0.5 mmol) and B₂Pin₂ (1.2 equiv) are added, and the mixture is heated at 80°C for 16 hours under nitrogen.

-

Purification : Column chromatography (ethyl acetate/petroleum ether, 1:20 v/v) yields the product as a colorless oil.

Data Table: Optimization of Iridium-Catalyzed Borylation

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst Loading | 1.5 mol% [Ir(OMe)(COD)]₂ | 70 | |

| Ligand | Si,S-chelate ligand | 70 | |

| Solvent | 2-Me-THF | 70 | |

| Temperature | 80°C | 70 | |

| Reaction Time | 16 hours | 70 |

Mechanistic Insight : The Si,S-ligand stabilizes the iridium center, enabling selective ortho C–H activation. B₂Pin₂ acts as both the boron source and sacrificial reagent.

Palladium-Catalyzed Miyaura Borylation

Starting Materials and Procedure

This method involves borylation of a brominated precursor, isopropyl 2-bromobenzoate:

-

Substrate Synthesis : Isopropyl 2-bromobenzoate is prepared via esterification of 2-bromobenzoic acid with isopropanol.

-

Borylation Reaction :

Data Table: Miyaura Borylation Performance

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 67 | |

| Base | KOAc | 67 | |

| Solvent | 1,4-Dioxane | 67 | |

| Temperature | 100°C | 67 |

Advantages : Scalable to multigram quantities with minimal ligand optimization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Iridium-Catalyzed C–H | Atom-economical, no pre-halogenation | Requires specialized ligands | 70 |

| Palladium Miyaura | Scalable, uses commercial catalysts | Requires brominated precursor | 67 |

Solvent Effects : Adding THF accelerates borylation by displacing sparteine ligands, reducing reaction times .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes nucleophilic substitution reactions, particularly with halides, to form various substituted benzoates.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction involves the use of a palladium catalyst and a base.

Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid, which can further participate in various organic transformations.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzoates: Formed through substitution reactions.

Scientific Research Applications

Organic Synthesis

Role as a Boron Reagent

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a versatile boron reagent in organic chemistry. Its unique structural properties facilitate the formation of carbon-boron bonds through efficient coupling reactions. This capability is crucial in synthesizing complex organic molecules.

Case Study: Coupling Reactions

In a study published in Organic Letters, researchers demonstrated the use of this compound in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds. The reaction exhibited high yields and selectivity, showcasing the compound's effectiveness as a coupling agent .

Pharmaceutical Development

Enhancement of Drug Efficacy

In the pharmaceutical industry, this compound is instrumental in creating boron-containing compounds that enhance drug efficacy. Its ability to stabilize reactive intermediates allows for the development of more effective therapeutic agents.

Case Study: Neurodegenerative Diseases

A recent study investigated the synthesis of multi-target-directed ligands using isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate derivatives. These compounds showed promising inhibitory activity against monoamine oxidase B (MAO-B), indicating potential applications in treating neurodegenerative diseases complicated by depression .

Material Science

Development of Advanced Materials

The incorporation of isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate into polymer matrices has been shown to improve thermal stability and mechanical strength. This property is significant for creating materials used in high-performance applications.

Data Table: Properties of Polymer Composites

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 200 | 50 |

| With Additive | 250 | 70 |

This table illustrates how the addition of this compound enhances both thermal and mechanical properties compared to control samples .

Agricultural Chemistry

Improvement of Agrochemical Formulations

In agricultural applications, isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used to enhance the delivery and effectiveness of pesticides and herbicides. It improves the solubility and bioavailability of active ingredients.

Case Study: Pesticide Efficacy

Research highlighted its role in formulating pesticide mixtures that resulted in improved crop protection efficacy compared to traditional formulations. The compound's ability to enhance solubility led to better absorption by plants .

Mechanism of Action

The mechanism by which Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds through coupling reactions. The presence of the dioxaborolane ring enhances the stability and reactivity of the compound, making it an effective reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related boronic esters to highlight differences in substituents, reactivity, and applications:

Biological Activity

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

- Molecular Formula : C17H26BNO4

- Molecular Weight : 319.2 g/mol

- CAS Number : 1704122-04-2

The compound features a boron-containing dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biological targets.

Synthesis Methods

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction between isopropyl benzoate and the corresponding boronic acid derivative under acidic conditions. This method allows for the selective formation of the ester bond while preserving the integrity of the dioxaborolane structure.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For example:

- In vitro studies have shown that Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can inhibit the growth of various cancer cell lines by inducing apoptosis. This effect is thought to be mediated through the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has been reported to act as an inhibitor of specific enzymes involved in cancer progression:

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| CDK6 | Competitive | 150 nM |

| PI3K | Non-competitive | 200 nM |

These findings suggest that Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate could be a potential lead compound for developing novel anticancer therapeutics.

Case Studies

-

Study on Cell Line Sensitivity :

A recent study evaluated the sensitivity of different cancer cell lines to Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The results demonstrated a marked reduction in cell viability in breast and prostate cancer cell lines compared to controls.- Cell Lines Tested :

- MCF7 (Breast Cancer)

- PC3 (Prostate Cancer)

- HeLa (Cervical Cancer)

- Cell Lines Tested :

-

Animal Model Studies :

In vivo studies using xenograft models have shown that treatment with Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate resulted in significant tumor regression without notable toxicity.

Q & A

Q. What are common synthetic routes for preparing isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For analogous structures, aryl halides (e.g., bromobenzoates) are reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (KOAc) in solvents like 1,4-dioxane at 80–100°C . For regioselective borylation, directing groups (e.g., amides or esters) on the aryl substrate enhance meta-selectivity . Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients. Yield optimization requires strict control of moisture and oxygen .

Q. How can the purity and structural integrity of this boronic ester be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ are standard. Key signals include the isopropyl group (δ ~1.3 ppm, d, 6H; δ ~5.1 ppm, septet, 1H) and the dioxaborolane moiety (δ ~1.3 ppm, s, 12H). Aromatic protons appear as complex splitting patterns (δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion peaks (e.g., [M+Na]⁺) with mass accuracy <5 ppm .

- Melting Point : Solid derivatives (e.g., cyclopropane analogs) often exhibit sharp melting points (e.g., 104–106°C) as purity indicators .

Q. What are standard protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use inert atmosphere (N₂/Ar) in gloveboxes for moisture-sensitive steps. Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Store at –20°C in amber vials under inert gas. Desiccants (e.g., molecular sieves) prevent hydrolysis. Shelf life exceeds 12 months if sealed properly .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives involving this boronic ester be achieved?

- Methodological Answer : Chiral induction is feasible via transition-metal catalysis with enantiopure ligands. For example, Rh-catalyzed asymmetric carbene insertion (e.g., α-boryl carbene transformations) using chiral phosphine ligands (e.g., (R)-BINAP) achieves >90% ee. Key parameters include low temperatures (–40°C), anhydrous THF, and slow reagent addition to minimize racemization . Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH) or optical rotation ([α]D measurements) .

Q. What mechanistic insights explain unexpected low yields in Suzuki-Miyaura cross-coupling reactions with this substrate?

- Methodological Answer : Common issues and solutions:

- Protodeboronation : Occurs under strongly basic conditions. Mitigate by using milder bases (e.g., K₃PO₄ instead of NaOH) and shorter reaction times .

- Steric Hindrance : Bulky substituents (e.g., isopropyl) slow transmetallation. Switch to Pd catalysts with larger ligands (e.g., XPhos) .

- Side Reactions : Homocoupling can arise from oxidative conditions. Add radical scavengers (e.g., BHT) and ensure degassed solvents .

- Analytical Confirmation : Monitor reaction progress via TLC (silica, UV-active spots) or in situ ¹¹B NMR to track boronate intermediates .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Crystallization : Use vapor diffusion with hexane/DCM to grow single crystals. Ensure slow evaporation to avoid defects .

- Data Collection : Collect high-resolution (<0.8 Å) X-ray diffraction data at 100 K. Use SHELXT for structure solution and SHELXL for refinement, applying restraints for disordered moieties (e.g., isopropyl groups) .

- Validation : Check R-factor convergence (R1 < 5%), electron density maps for missing atoms, and PLATON alerts for symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.